molecular formula C15H23Br2NO B3059987 N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide CAS No. 1609395-64-3

N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide

Cat. No.: B3059987
CAS No.: 1609395-64-3
M. Wt: 393.16
InChI Key: LWJYOMHLSREOQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cycloheptanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide
  • N-(5-bromo-2-methoxybenzyl)cyclopentanamine hydrobromide
  • N-(5-bromo-2-methoxybenzyl)cyclooctanamine hydrobromide

Uniqueness

N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide is unique due to its specific cycloheptane ring structure, which can influence its chemical reactivity and biological activity. Compared to its cyclohexane and cyclopentane analogs, the cycloheptane ring may provide different steric and electronic properties, leading to distinct interactions with molecular targets and pathways.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.BrH/c1-18-15-9-8-13(16)10-12(15)11-17-14-6-4-2-3-5-7-14;/h8-10,14,17H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJYOMHLSREOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2CCCCCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-64-3
Record name Cycloheptanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide
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